molecular formula C9H9NO3S B2421914 5-Cyclopropaneamidothiophene-2-carboxylic acid CAS No. 923244-16-0

5-Cyclopropaneamidothiophene-2-carboxylic acid

Cat. No.: B2421914
CAS No.: 923244-16-0
M. Wt: 211.24
InChI Key: DGZWPZIMGXXBLC-UHFFFAOYSA-N
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Description

5-Cyclopropaneamidothiophene-2-carboxylic acid is a heterocyclic compound with the molecular formula C9H9NO3S and a molecular weight of 211.24 g/mol. This compound is characterized by the presence of a thiophene ring substituted with a cyclopropaneamide group and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropaneamidothiophene-2-carboxylic acid typically involves the reaction of thiophene-2-carboxylic acid with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product . The general reaction scheme is as follows:

Thiophene-2-carboxylic acid+Cyclopropanecarbonyl chloride5-Cyclopropaneamidothiophene-2-carboxylic acid\text{Thiophene-2-carboxylic acid} + \text{Cyclopropanecarbonyl chloride} \rightarrow \text{this compound} Thiophene-2-carboxylic acid+Cyclopropanecarbonyl chloride→5-Cyclopropaneamidothiophene-2-carboxylic acid

Industrial Production Methods

the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropaneamidothiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halogenated or alkylated thiophene derivatives.

Scientific Research Applications

5-Cyclopropaneamidothiophene-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Cyclopropaneamidothiophene-2-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. The compound may inhibit certain enzymes or receptors, thereby modulating cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: Lacks the cyclopropaneamide group, making it less complex.

    Cyclopropanecarboxylic acid: Lacks the thiophene ring, resulting in different chemical properties.

    5-Bromo-2-thiophenecarboxylic acid: Contains a bromine substituent instead of the cyclopropaneamide group.

Uniqueness

5-Cyclopropaneamidothiophene-2-carboxylic acid is unique due to the presence of both the cyclopropaneamide group and the thiophene ring, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-(cyclopropanecarbonylamino)thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3S/c11-8(5-1-2-5)10-7-4-3-6(14-7)9(12)13/h3-5H,1-2H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZWPZIMGXXBLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=C(S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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